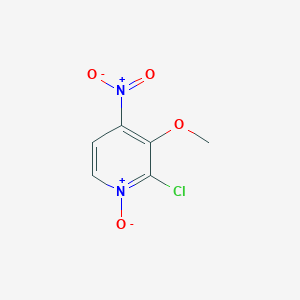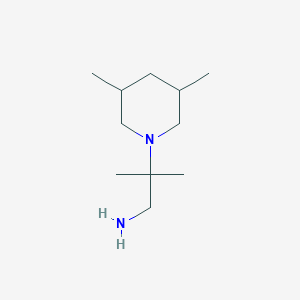
5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine
Descripción general
Descripción
The compound “5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine” is a complex organic molecule that contains a triazole ring, an amine group, and a methylthiophene group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition or other similar methods. The methylthiophene group could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring, the amine group, and the methylthiophene group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the amine group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of 1,2,4-triazole derivatives involves various chemical reactions aimed at incorporating different functional groups to explore their biological and physical properties. For instance, Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities, demonstrating the versatility of these compounds in generating biologically active molecules (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007). Similarly, Süleymanoğlu et al. (2018) focused on the synthesis of 1,2,4-triazole derivatives with morpholine, showcasing their potential antileishmanial activity and highlighting the compound's significance in medicinal chemistry (Süleymanoğlu, N., Ustabaş, R., Direkel, Ş., Alpaslan, Y. B., & Ünver, Y., 2018).
Antimicrobial Activities
A significant area of application for 1,2,4-triazole derivatives is their antimicrobial properties. Research by Idrees et al. (2019) led to the facile synthesis of novel triazolo-thiadiazoles with promising antimicrobial activities, underscoring the potential of these compounds in combating microbial infections (Idrees, M., Kola, S., & Siddiqui, N., 2019). This aligns with the findings of Taha (2008), who synthesized triazolo-thiadiazoles and triazolo-thiadiazines bearing antimicrobial activity, further reinforcing the therapeutic potential of triazole derivatives (Taha, M., 2008).
Anticancer Activities
Kattimani et al. (2013) explored the in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives, indicating the diverse therapeutic applications of these compounds, including their potential efficacy against various cancer cell lines (Kattimani, P., Kamble, R., Kariduraganavar, M., Dorababu, A., & Hunnur, R. K., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been reported to exhibit anti-inflammatory and antimicrobial activities . These activities suggest that the compound may interact with proteins or enzymes involved in inflammatory responses and microbial growth.
Mode of Action
This interaction could potentially inhibit the activity of enzymes or proteins involved in inflammation or microbial growth .
Biochemical Pathways
Given the reported anti-inflammatory and antimicrobial activities of similar compounds, it is plausible that this compound may affect pathways related to these biological processes .
Pharmacokinetics
A compound with a similar structure, 4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane, has been reported to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could potentially influence the bioavailability of 5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine.
Result of Action
Similar compounds have demonstrated significant antinociceptive effects in models of tonic pain and neuropathic pain . This suggests that this compound may have potential analgesic properties.
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-methylthiophen-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-2-3-12-5(4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHJPDAKYRINDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)



![1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198816.png)


![3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3198830.png)
![6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile](/img/structure/B3198836.png)
![tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B3198841.png)

![N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide](/img/structure/B3198849.png)

![2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B3198868.png)